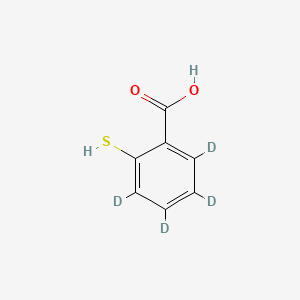

2-Mercaptobenzoic Acid-d4

Description

Contextualization of Deuterated Compounds in Advanced Chemical Science

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in scientific research. clearsynth.comiitk.ac.in This isotopic substitution, while seemingly minor, imparts altered physical and vibrational properties to molecules without significantly changing their chemical behavior. clearsynth.comresearchgate.net The increased mass of deuterium leads to a more stable carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.netmusechem.com This stability, known as the kinetic isotope effect, can influence reaction rates and metabolic pathways. researchgate.netscielo.org.mx

The primary applications of deuterated compounds in chemical science include:

Mechanistic Studies: Tracking the fate of specific atoms to elucidate reaction mechanisms and kinetics. clearsynth.comthalesnano.comsynmr.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using deuterated solvents to reduce interference from hydrogen signals, thereby enhancing the clarity and precision of NMR spectra for structural analysis. clearsynth.comthalesnano.comsynmr.in

Mass Spectrometry (MS): Employing deuterated compounds as internal standards for accurate and reliable quantification of target analytes. thalesnano.comclearsynth.com

Pharmacokinetic and Metabolism Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of molecules within biological systems. musechem.comthalesnano.comsimsonpharma.com

Significance of 2-Mercaptobenzoic Acid and its Isotopic Analogs in Research Methodologies

2-Mercaptobenzoic acid, also known as thiosalicylic acid, is a versatile organosulfur compound with applications in various research fields. chemimpex.comottokemi.com It serves as a building block in the synthesis of pharmaceuticals and polymers, and as a reagent in analytical chemistry for detecting heavy metals. chemimpex.com In biochemistry, it is used to study enzyme inhibition and protein interactions. chemimpex.com A notable application is in the preparation of thiomers, which are modified polymers with enhanced mucoadhesive properties for drug delivery systems. nih.gov For instance, a thiomer of chitosan (B1678972) prepared by attaching 2-mercaptobenzoic acid has shown increased mucoadhesion and permeation properties. nih.gov

The deuterated analog, 2-Mercaptobenzoic Acid-d4, is particularly significant as an internal standard in quantitative analytical methods, especially those utilizing mass spectrometry. clearsynth.com Stable isotope-labeled (SIL) internal standards are preferred because their chemical and physical properties are nearly identical to the analyte of interest. acanthusresearch.comacs.org This similarity allows them to effectively compensate for variations in sample preparation, chromatographic separation, and ionization efficiency, leading to highly accurate and precise measurements. clearsynth.comacanthusresearch.comscispace.com The use of deuterated standards like this compound can correct for matrix effects, where other components in a complex sample interfere with the analysis. clearsynth.com

Historical Development and Evolution of Research Applications

The discovery of deuterium by Harold Urey in 1931 paved the way for its use in scientific research. researchgate.netwikipedia.org Early applications in the 1950s involved using deuterium to study protein hydrogen exchange. nih.gov The development of mass spectrometry and NMR spectroscopy further expanded the utility of deuterated compounds.

The use of isotopically labeled analogs as internal standards was initially developed for gas chromatography-mass spectrometry (GC/MS) and has since been adapted for liquid chromatography-mass spectrometry (LC/MS) and tandem mass spectrometry (MS/MS) applications. acs.org The first generation of stable isotope-labeled internal standards often relied on deuterated compounds because they were relatively inexpensive and readily available. sigmaaldrich.com Over time, research has focused on optimizing the placement of deuterium atoms on stable, non-exchangeable positions within the molecule to prevent deuterium loss and ensure analytical accuracy. acanthusresearch.comsigmaaldrich.com This has led to the development of a second generation of labeled internal standards, including those with 13C and 15N labels, although deuterium labeling remains a crucial technique. sigmaaldrich.com

Current Research Landscape and Emerging Trends

The current research landscape continues to leverage deuterated compounds for a wide array of applications. A significant trend is the use of stable isotope dilution mass spectrometry (SID-MS) for highly accurate quantification in proteomics and metabolomics. nih.govrsc.org SID-MS, particularly when coupled with multiple reaction monitoring (MRM), is considered a gold standard for targeted quantification of proteins and peptides in complex biological samples. nih.gov

Recent studies highlight the development of novel deuterated internal standards to quantify environmental contaminants, such as tire tread particles, with high reliability. tireindustryproject.org In pharmaceutical development, deuterium modification of drug molecules is an emerging strategy to improve their metabolic properties and enhance their half-life. musechem.comscielo.org.mx There is also ongoing research into new and more efficient methods for synthesizing deuterated compounds. researchgate.net The use of advanced mass spectrometric techniques, such as multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), continues to improve the precision and accuracy of isotope ratio measurements, opening up new frontiers in various scientific disciplines. numberanalytics.comscispace.com

Aims and Scope of the Academic Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound within the context of academic research. The scope is strictly focused on the scientific and technical aspects of this deuterated compound. It begins by contextualizing the role of deuterated compounds in chemical science. It then delves into the specific significance of 2-Mercaptobenzoic Acid and its isotopic analogs in research methodologies. The historical evolution of these applications is discussed, followed by an examination of the current research landscape and emerging trends. The article will present detailed research findings and relevant data in tabular format.

Interactive Data Tables

Physical and Chemical Properties of 2-Mercaptobenzoic Acid and its Deuterated Analog

| Property | 2-Mercaptobenzoic Acid | This compound |

| CAS Number | 147-93-3 scbt.com | 1246817-70-8 lgcstandards.com |

| Molecular Formula | C₇H₆O₂S scbt.com | C₇H₂D₄O₂S |

| Molecular Weight | 154.19 g/mol scbt.com | 158.21 g/mol |

| Appearance | Pale yellow powder americanchemicalsuppliers.com | - |

| Melting Point | 162-165 °C americanchemicalsuppliers.com | - |

| Density | 1.49 g/cm³ ottokemi.com | - |

| SMILES | C1=CC=C(C(=C1)C(=O)O)S americanchemicalsuppliers.com | [2H]c1c([2H])c([2H])c(C(=O)O)c(S)c1[2H] lgcstandards.com |

Data for this compound is less commonly available in public databases.

Applications of Deuterated Compounds in Research

| Research Area | Application of Deuteration | Key Benefits |

| Analytical Chemistry | Internal standards in mass spectrometry. thalesnano.comclearsynth.com | Increased accuracy, precision, and reliability of quantitative analysis; correction for matrix effects. clearsynth.com |

| Organic Chemistry | Probing reaction mechanisms and kinetics. clearsynth.comthalesnano.com | Provides detailed insights into reaction pathways and transition states. thalesnano.com |

| Biochemistry & Pharmacology | Tracing metabolic pathways of drugs and biomolecules. thalesnano.comsimsonpharma.com | Allows for the study of absorption, distribution, metabolism, and excretion (ADME) of compounds. thalesnano.com |

| Spectroscopy | Solvents in NMR spectroscopy. clearsynth.comsynmr.in | Simplifies spectra by eliminating solvent proton signals, leading to clearer structural elucidation. synmr.in |

| Materials Science | Improving properties of polymers and materials like OLEDs. researchgate.net | Enhanced chemical stability and performance characteristics. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6O2S |

|---|---|

Molecular Weight |

158.21 g/mol |

IUPAC Name |

2,3,4,5-tetradeuterio-6-sulfanylbenzoic acid |

InChI |

InChI=1S/C7H6O2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H,8,9)/i1D,2D,3D,4D |

InChI Key |

NBOMNTLFRHMDEZ-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)S)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for 2 Mercaptobenzoic Acid D4

Overview of Chemical Synthetic Pathways for 2-Mercaptobenzoic Acid

The synthesis of the unlabeled parent compound, 2-mercaptobenzoic acid, is a foundational step. One common industrial method begins with anthranilic acid (2-aminobenzoic acid). This process involves diazotization of the amino group, followed by the introduction of a sulfur-containing functional group, which is then reduced to the thiol.

Another significant pathway involves the oxidation of 2-mercaptobenzoic acid to its disulfide dimer, 2,2'-dithiobis(benzoic acid). acs.orgnih.govncats.io This disulfide can, in turn, be reduced back to 2-mercaptobenzoic acid. This reversible oxidation-reduction is a key characteristic of this compound. For instance, the reaction of 2-mercaptobenzoic acid with divalent alkaline earth metal ions can lead to the in-situ formation of complexes of 2,2'-dithiobis(benzoic acid). acs.orgnih.gov

Specific Routes for Deuterium (B1214612) Incorporation

The introduction of deuterium into the aromatic ring of 2-mercaptobenzoic acid to yield 2-Mercaptobenzoic Acid-d4 can be achieved through several strategic approaches. These methods primarily involve either direct exchange of aromatic protons with deuterium or the construction of the molecule from already deuterated starting materials.

Deuterium Exchange Reactions for Aromatic Protons

Hydrogen-deuterium (H-D) exchange reactions are a common and efficient method for introducing deuterium into aromatic systems. These reactions are typically catalyzed by acids or transition metals.

Acid-Catalyzed H-D Exchange: Strong acids can facilitate the exchange of aromatic protons for deuterium from a deuterated solvent, such as heavy water (D₂O) or deuterated acetic acid (CH₃COOD). The reaction proceeds via an electrophilic aromatic substitution mechanism. oup.com For substituted benzoic acids, the electronic nature of the substituents influences the rate and regioselectivity of the exchange. akjournals.com For instance, studies on methoxybenzoic acids have shown that the position of the substituent significantly affects the kinetics of H/D exchange. akjournals.com

Transition Metal-Catalyzed H-D Exchange: Transition metals, particularly those from Group VIII such as platinum and palladium, are effective catalysts for H-D exchange on aromatic rings. nih.govnsf.gov These reactions can be performed under homogeneous or heterogeneous conditions. For example, platinum(II) salts in a solution of deuterated acetic acid and heavy water have been used to deuterate various substituted benzoic acids. akjournals.com Palladium-based catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, have also been shown to direct the ortho-selective H-D exchange of benzoic acids. nih.gov The general mechanism involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination after exchange with a deuterium source. nsf.gov Studies on the deuteration of aromatic organosulfur compounds using aqueous transition metal species have demonstrated that D-incorporation occurs through standard electrophilic processes. tandfonline.com

Multi-step Synthesis with Deuterated Precursors

An alternative to direct H-D exchange is a multi-step synthesis that utilizes precursors already enriched with deuterium. This approach offers greater control over the specific positions of deuterium incorporation. For the synthesis of this compound, this could involve starting with a deuterated benzene (B151609) or a deuterated anthranilic acid. The synthesis would then follow established pathways for introducing the carboxylic acid and thiol functionalities. While this method can be more labor-intensive and costly due to the price of deuterated starting materials, it can lead to high levels of isotopic enrichment at specific sites. For example, the synthesis of deuterated precursors for demonstrating the biogenesis of aromatic thiols in wine has been successfully developed. nih.gov

Isotopic Purity and Enrichment Assessment

Following the synthesis of this compound, it is crucial to determine the isotopic purity and the extent of deuterium incorporation. This is achieved through various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Techniques for Isotopic Purity Determination

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for assessing isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, it is possible to distinguish between the unlabeled compound and its various deuterated isotopologues. The relative intensities of these peaks in the mass spectrum allow for the calculation of the isotopic distribution. acs.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable for determining the sites and extent of deuteration. rsc.orgnih.gov In the ¹H NMR spectrum of a deuterated compound, the disappearance or reduction in the intensity of specific proton signals directly corresponds to the positions where deuterium has been incorporated. docbrown.info Conversely, ²H NMR provides direct evidence of the presence and chemical environment of the deuterium atoms. nih.gov Quantitative NMR (qNMR) can be used to accurately determine the concentration and isotopic enrichment of the deuterated compound. otsuka.co.jp

Quantification of Deuterium Incorporation Efficiency

The efficiency of the deuteration process is quantified by calculating the percentage of deuterium enrichment at the target positions.

Calculation from Mass Spectrometry Data: The isotopic enrichment can be calculated from the mass spectral data by analyzing the isotopic cluster of the molecular ion. The relative abundances of the M, M+1, M+2, M+3, and M+4 peaks (where M is the mass of the unlabeled molecule) are used to determine the average number of deuterium atoms incorporated per molecule. github.comnih.govresearchgate.net Several software tools and algorithms have been developed to automate these calculations from high-resolution mass spectra. github.comnih.gov

Calculation from NMR Data: NMR spectroscopy allows for a site-specific quantification of deuterium incorporation. By integrating the signals in the ¹H NMR spectrum, the reduction in the number of protons at each position of the aromatic ring can be determined relative to an internal standard. docbrown.info This provides a direct measure of the deuterium incorporation at each specific site.

Below is an illustrative table of the expected mass spectral peaks for 2-Mercaptobenzoic Acid and its fully deuterated d4 analogue.

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z of [M-H]⁻ |

| 2-Mercaptobenzoic Acid | C₇H₆O₂S | 154.009 | 153.001 |

| This compound | C₇H₂D₄O₂S | 158.034 | 157.026 |

Table 1: Theoretical Mass Data for 2-Mercaptobenzoic Acid and its d4-Isotopologue.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Mercaptobenzoic Acid D4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For isotopically labeled compounds like 2-mercaptobenzoic acid-d4, a combination of ¹H, ¹³C, and ²H NMR, along with advanced two-dimensional techniques, is employed for a complete structural assignment.

¹H NMR Spectroscopy for Residual Proton Analysis

While the aromatic ring of this compound is deuterated, ¹H NMR spectroscopy remains a critical tool for assessing the isotopic purity of the compound. The presence of any residual, non-deuterated sites would be readily detectable. The ¹H NMR spectrum of the parent compound, 2-mercaptobenzoic acid, typically displays complex multiplets for the aromatic protons. docbrown.info In a highly pure sample of the d4 analog, these signals would be absent. The only observable proton signals would be from the acidic protons of the carboxylic acid and thiol groups, which are exchangeable with protic solvents, and any residual protic impurities in the NMR solvent. washington.edu

The chemical shifts of the aromatic protons in the non-deuterated compound provide a reference for understanding where residual signals might appear.

Table 1: Predicted ¹H NMR Chemical Shifts for Residual Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | ~7.2-7.4 | d |

| H4 | ~7.4-7.6 | t |

| H5 | ~7.1-7.3 | t |

| H6 | ~7.9-8.1 | d |

| -COOH | Variable | br s |

Note: The chemical shifts are approximate and based on the spectrum of the non-deuterated analog. The presence of these signals would indicate incomplete deuteration.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are influenced by their electronic environment. Due to the isotopic substitution, the carbon atoms directly bonded to deuterium (B1214612) will exhibit characteristic changes in their signals, including a slight upfield shift and a decrease in intensity due to the loss of the Nuclear Overhauser Effect (NOE) from the attached deuterium. nih.gov

The spectrum of the unlabeled compound shows six distinct aromatic carbon signals and one carboxyl carbon signal. docbrown.info In the deuterated analog, the signals for C3, C4, C5, and C6 are expected to be broadened and show coupling to deuterium.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| C1 | ~134-136 | Aromatic C-COOH |

| C2 | ~130-132 | Aromatic C-S |

| C3 | ~128-130 | Aromatic C-D |

| C4 | ~133-135 | Aromatic C-D |

| C5 | ~125-127 | Aromatic C-D |

| C6 | ~131-133 | Aromatic C-D |

²H NMR Spectroscopy for Deuterium Site Confirmation

²H (Deuterium) NMR spectroscopy is the most direct method for confirming the sites of deuteration. nih.gov In this experiment, a signal is observed for each chemically distinct deuterium atom. For this compound, four distinct signals corresponding to the deuterium atoms at positions 3, 4, 5, and 6 of the aromatic ring are expected. The chemical shifts in the ²H NMR spectrum correlate with the proton chemical shifts of the corresponding positions in the non-deuterated molecule. This technique provides unambiguous evidence of the successful and specific incorporation of deuterium.

Advanced NMR Techniques (e.g., COSY, HSQC) for Structural Assignment

Two-dimensional (2D) NMR techniques are powerful for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In a hypothetical partially deuterated sample of this compound, COSY would show correlations between any adjacent residual protons, helping to identify the positions of incomplete deuteration. For a fully deuterated sample, no cross-peaks in the aromatic region would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. sdsu.edu For this compound, an HSQC experiment would be used to confirm the absence of ¹H-¹³C correlations for the deuterated positions on the aromatic ring. Any observed cross-peaks in the aromatic region would indicate residual protons.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a molecule. pnnl.gov For this compound, HRMS is used to confirm the incorporation of four deuterium atoms by comparing the measured accurate mass with the theoretical exact mass. The mass of the deuterated compound will be approximately 4 Da higher than that of the non-deuterated analog.

Table 3: Theoretical Exact Masses for 2-Mercaptobenzoic Acid and its Deuterated Analog

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| 2-Mercaptobenzoic Acid | C₇H₆O₂S | 154.00885 |

The experimentally determined mass from HRMS should be in close agreement (typically within 5 ppm) with the theoretical exact mass for this compound, providing definitive confirmation of its elemental composition and successful deuteration.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting product ions. In the analysis of this compound, MS/MS experiments reveal characteristic fragmentation pathways that are influenced by the presence of deuterium atoms on the benzene (B151609) ring.

The precursor ion of protonated this compound, [M+H]+, undergoes collision-induced dissociation (CID), leading to the formation of several key fragment ions. A primary fragmentation pathway involves the neutral loss of a water molecule (H₂O), followed by the loss of carbon monoxide (CO) fu-berlin.de. The deuteration of the aromatic ring allows for the differentiation of fragmentation mechanisms and the precise assignment of fragment ion structures. For instance, the tropylium (B1234903) ion (m/z 91) and its methylenedioxy analog (m/z 135) are often observed as abundant ions in the tandem mass spectra of related aromatic compounds wvu.edu.

Common fragmentation patterns for carboxylic acids include the loss of OH (a neutral loss of 17 amu) and the loss of COOH (a neutral loss of 45 amu) libretexts.org. The analysis of the deuterated compound helps to confirm these pathways and identify any alternative fragmentation routes that may be influenced by the isotopic labeling.

| Precursor Ion (m/z) | Fragmentation Process | Key Fragment Ions (m/z) | Neutral Loss |

| [M+H]⁺ | Loss of Water | [M+H-H₂O]⁺ | H₂O |

| [M+H]⁺ | Decarboxylation | [M+H-CO₂]⁻ | CO₂ |

| [M+H]⁺ | Loss of Hydroxyl Radical | [M+H-OH]⁺ | OH |

| [M+H]⁺ | Loss of Carboxyl Group | [M+H-COOH]⁺ | COOH |

Isotopic Signature Analysis by Mass Spectrometry

The isotopic signature of this compound in mass spectrometry provides valuable information for its identification and quantification. The presence of four deuterium atoms results in a characteristic isotopic pattern that is distinct from its non-deuterated counterpart. High-resolution mass spectrometry techniques, such as Orbitrap-MS, are capable of resolving the isotopic fine structure, allowing for the accurate determination of the elemental composition and the degree of deuteration nih.gov.

The analysis of the isotopic distribution can be used to trace the metabolic fate of the compound in biological systems and to study kinetic isotope effects in chemical reactions nih.gov. The replacement of protons with deuterons can lead to a decrease in metabolic rates due to the heavier isotope, a phenomenon known as the kinetic isotope effect (KIE) nih.gov. Furthermore, isotopic labeling can be affected by label loss through exchange reactions, which must be considered for accurate quantification nih.gov.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy and Deuterium Isotope Effects

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. The substitution of hydrogen with deuterium in this compound leads to observable shifts in the vibrational frequencies, known as deuterium isotope effects. These effects are particularly pronounced for vibrational modes involving the C-D bonds on the aromatic ring.

The C-H stretching vibrations in aromatic compounds typically appear in the region of 3100-3000 cm⁻¹. Upon deuteration, these bands are expected to shift to lower wavenumbers, approximately in the 2300-2200 cm⁻¹ range, due to the increased mass of deuterium. Similarly, C-H bending vibrations will also exhibit isotopic shifts. These shifts can be used to assign specific vibrational modes and to study the nature of intermolecular interactions, such as hydrogen bonding.

Raman Spectroscopy and Deuterium Isotope Effects

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FTIR. The deuterium isotope effects observed in the Raman spectrum of this compound are analogous to those seen in FTIR. The shifts in vibrational frequencies upon deuteration aid in the detailed assignment of the Raman bands. For instance, the characteristic ring breathing modes of the benzene ring will be sensitive to deuteration. The study of these isotopic shifts can provide insights into changes in molecular symmetry and electronic structure upon isotopic substitution uregina.ca.

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Surface Interaction Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. SERS is a powerful tool for studying the adsorption and interaction of 2-Mercaptobenzoic Acid and its deuterated analog with surfaces.

When this compound adsorbs onto a SERS-active substrate, such as gold or silver nanoparticles, the thiol group typically forms a strong bond with the metal surface nih.govrsc.org. The SERS spectrum reveals information about the orientation of the molecule on the surface and any changes in its vibrational modes upon adsorption. The enhancement of the Raman signal is mediated by localized surface plasmon resonances of the nanoparticles nih.gov. The deuteration of the aromatic ring provides a clean spectroscopic window to study the molecule-surface interactions without interference from the C-H vibrations of potential contaminants. The SERS spectra of mercaptobenzoic acid are sensitive to environmental factors such as pH nih.gov.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 2-Mercaptobenzoic Acid would reveal precise information about its molecular geometry, including bond lengths, bond angles, and torsion angles in the solid state nih.govmdpi.com.

Other Complementary Analytical Techniques for Research Characterization

Beyond the primary spectroscopic methods, a deeper characterization of this compound would involve techniques that probe its macroscopic and microscopic physical properties. These methods are essential for ensuring the quality, stability, and consistency of the compound for research applications.

Elemental Analysis: This fundamental technique provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound, elemental analysis would be used to confirm the expected ratios of carbon, hydrogen (including deuterium), oxygen, and sulfur. The results are typically compared against the theoretical values calculated from the molecular formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 53.13 |

| Hydrogen | H | 1.008 | 2 | 2.016 | 1.27 |

| Deuterium | D | 2.014 | 4 | 8.056 | 5.09 |

| Oxygen | O | 15.999 | 2 | 31.998 | 20.22 |

| Sulfur | S | 32.06 | 1 | 32.06 | 20.26 |

| Total | 158.207 | 100.00 |

Karl Fischer Titration: The presence of water can significantly impact the stability and reactivity of a chemical compound. Karl Fischer titration is a highly specific and precise method for quantifying the water content in a sample. byjus.comquveon.commt.com This technique is crucial for establishing the purity of this compound, especially for applications where anhydrous conditions are necessary. The titration involves the reaction of water with an iodine-sulfur dioxide reagent. byjus.com For sulfur-containing compounds like this compound, procedural modifications may be necessary to prevent interference from the thiol group, which can also be oxidized by iodine.

Powder X-Ray Diffraction (PXRD): The crystalline structure of a solid compound is a key characteristic that influences its physical properties. Powder X-ray diffraction is a non-destructive technique used to identify the crystalline phases of a material. researchgate.net By analyzing the diffraction pattern of a powdered sample of this compound, researchers can obtain a unique "fingerprint" of its crystal lattice. This information is vital for polymorphism screening and ensuring batch-to-batch consistency. Studies on the non-deuterated 2-Mercaptobenzoic acid have utilized PXRD to characterize its crystalline form. researchgate.net

Raman Spectroscopy: This spectroscopic technique provides information about the vibrational modes of a molecule. It is complementary to infrared (IR) spectroscopy and is particularly useful for studying non-polar bonds. A Raman spectrum of this compound would reveal characteristic peaks corresponding to the vibrations of its various functional groups, including the deuterated aromatic ring. The substitution of hydrogen with deuterium would be expected to cause a noticeable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the non-deuterated analogue, providing further confirmation of isotopic labeling. Data for the non-deuterated form of 2-Mercaptobenzoic acid is available and shows characteristic Raman shifts. nih.govresearchgate.net

While detailed experimental data from the application of these techniques specifically to this compound are not readily found in the surveyed literature, the principles and methodologies are well-established for analogous compounds. The combination of these analytical methods provides a robust framework for the comprehensive characterization and quality control of this important isotopically labeled research chemical.

Theoretical and Computational Investigations of Deuterated 2 Mercaptobenzoic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens for examining the molecular properties of deuterated systems at the electronic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Mercaptobenzoic Acid, DFT calculations have been employed to determine its optimized molecular geometry, electronic properties, and reactivity. researchgate.net Studies on the non-deuterated form reveal the molecule's key structural parameters and electronic distribution. researchgate.net

Upon deuteration to form 2-Mercaptobenzoic Acid-d4, the fundamental electronic structure and molecular geometry are not expected to change significantly. The bond lengths and angles will be nearly identical to the parent compound because the electronic potential energy surface is independent of atomic masses. However, subtle changes in bond vibrational energies due to the heavier deuterium (B1214612) isotope can lead to minor variations in the average bond lengths at a given temperature.

Table 1: Selected Optimized Geometrical Parameters of 2-Mercaptobenzoic Acid (Non-deuterated Parent Compound) Data derived from theoretical studies on the parent compound, 2-Mercaptobenzoic Acid. The values for the d4-deuterated analog are expected to be highly similar.

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | C=O | 1.220 Å |

| Bond Length | C-O (hydroxyl) | 1.336 Å |

| Bond Length | C-S | 1.78 Å (approx.) |

| Bond Angle | O=C-O | 120-122° |

| Bond Angle | C-C-S | 118-120° |

Source: Based on data from studies on salicylic (B10762653) and thiosalicylic acids. nih.gov

The electronic properties, such as the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is a crucial indicator of chemical reactivity, have been calculated for the parent molecule. researchgate.netnih.gov For this compound, these values would be very close to those of the non-deuterated form, as the electronic configuration is primarily determined by the arrangement of electrons and nuclei, not the nuclear mass.

Prediction of Vibrational Frequencies and Spectroscopic Shifts due to Deuteration

A primary and predictable effect of deuteration is the shift in vibrational frequencies. nih.gov Because deuterium is approximately twice as heavy as hydrogen, the vibrational frequencies of bonds involving deuterium (C-D) will be lower than those of the corresponding bonds involving hydrogen (C-H). This isotopic shift is a well-understood phenomenon and can be accurately predicted using DFT calculations.

The vibrational modes of the aromatic C-H bonds are expected to show the most significant shifts upon deuteration. These shifts are invaluable for assigning spectral peaks in experimental infrared (IR) and Raman spectroscopy. nih.gov

Table 2: Predicted Vibrational Frequency Shifts for Key Modes in this compound This table presents a theoretical comparison based on general principles of isotope effects observed in similar aromatic compounds. nih.govmdpi.com

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Predicted Frequency Range (C-D) (cm⁻¹) | Expected Shift |

| Aromatic C-H Stretch | 3000 - 3100 | ~2200 - 2300 | Red-shift |

| Aromatic C-H In-Plane Bend | 1000 - 1300 | ~800 - 1000 | Red-shift |

| Aromatic C-H Out-of-Plane Bend | 675 - 900 | ~500 - 700 | Red-shift |

These shifts can be calculated by solving the vibrational eigenvalue problem with the altered atomic masses for the deuterated species. Studies on deuterated benzoic acid have demonstrated that computational methods can accurately reproduce the experimental IR spectra, including the shifts due to deuterium substitution. nih.gov

Calculation of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule, showing regions of positive and negative electrostatic potential. researchgate.netresearchgate.net For 2-Mercaptobenzoic Acid, the MEP surface highlights the electrophilic (positive potential, typically around the acidic protons) and nucleophilic (negative potential, around the oxygen and sulfur atoms) sites. researchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer insights into the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules.

Investigation of Conformational Dynamics in Deuterated Systems

MD simulations can be used to explore the conformational landscape of this compound. The molecule has flexibility primarily around the C-C bond connecting the carboxyl group and the C-S bond for the thiol group. Intramolecular hydrogen bonding between the thiol hydrogen and the carbonyl oxygen is a key feature influencing the preferred conformation. nih.govacs.org

The substitution of hydrogen with deuterium on the aromatic ring is not expected to significantly alter the major conformational preferences of the molecule. The energy barriers for bond rotation are determined by electronic effects (steric hindrance and conjugation), which are not substantially changed by deuteration. However, the dynamics of transitioning between conformational states might be subtly affected due to the increased mass and altered vibrational properties of the ring, potentially leading to slightly slower dynamic processes. Studies on similar flexible systems have shown that MD simulations can effectively model these dynamics. nih.gov

Simulation of Intermolecular Interactions and Aggregation Behavior

2-Mercaptobenzoic Acid is known to form dimers and larger aggregates, primarily through hydrogen bonding between the carboxylic acid groups. mdpi.com MD simulations are an excellent tool for studying these intermolecular interactions and the process of aggregation in various environments. nih.gov

For this compound, the primary intermolecular interactions will still be dominated by hydrogen bonding of the carboxylic acid and thiol functional groups. Since these groups are not deuterated in the specified compound, the strength and nature of the hydrogen bonds responsible for dimerization and aggregation should be nearly identical to the non-deuterated form. MD simulations focusing on the aggregation of S-alkyl derivatives of thiosalicylic acid have highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding behavior. tandfonline.comnih.gov Similar principles would apply to the self-aggregation of this compound. The deuterated aromatic rings would primarily influence packing and dispersion interactions in the aggregated state, though this effect is expected to be minor.

Studies on Reaction Mechanisms Involving Deuterium

Direct computational studies on the reaction mechanisms of this compound are not extensively documented in the literature. However, a robust theoretical framework can be constructed by examining the known reaction pathways of its non-deuterated counterpart, 2-mercaptobenzoic acid (2-MBA), and superimposing the principles of kinetic isotope effects (KIEs) associated with aromatic C-D bonds.

One of the primary reactions of 2-MBA is the oxidation of its thiol group to form 2,2'-dithiobis(benzoic acid). researchgate.netresearchgate.net This reaction is pH-dependent and can proceed under various conditions, including hydrothermally. researchgate.net From a computational standpoint, density functional theory (DFT) studies on 2-MBA have elucidated its reactivity descriptors. researchgate.net These studies reveal the molecule's electrostatic potential and the locations of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial in predicting its reactivity towards electrophiles and nucleophiles. researchgate.net

When considering the deuterated analogue, 2-MBA-d4, the key question is how the replacement of aromatic C-H bonds with C-D bonds influences the reaction rates. This is primarily understood through the concept of secondary kinetic isotope effects (SKIEs). Unlike primary KIEs, where the bond to the isotope is broken in the rate-determining step, SKIEs arise from changes in vibrational frequencies at a position adjacent to the reaction center. For reactions involving the thiol or carboxylic acid groups of 2-MBA-d4, the deuteration on the aromatic ring would exert a SKIE.

The following table summarizes the theoretical impact of deuteration on reaction rates based on general principles of kinetic isotope effects.

| Reaction Type | Expected Isotope Effect on Rate (kH/kD) | Rationale |

| Thiol Oxidation | Near 1.0 (negligible SKIE) | The reaction center is distant from the deuterated ring, and the electronic structure of the ring is not significantly altered in the transition state. |

| Esterification | Small normal or inverse SKIE | Dependent on the specific mechanism and the extent of electronic change in the aromatic ring in the transition state. |

| Electrophilic attack on the ring | Normal SKIE (>1) | The C-D bond is slightly stronger than the C-H bond, leading to a slightly higher activation energy for reactions involving C-D bond vibration changes. |

It is important to note that without direct computational modeling of the transition states for reactions of 2-MBA-d4, these remain theoretical predictions based on established principles.

Isotopic Perturbation of Equilibrium Studies (Computational Approaches)

The substitution of hydrogen with deuterium can also perturb chemical equilibria, an effect known as the equilibrium isotope effect (EIE). This is particularly relevant for acid-base equilibria. Computational methods, especially DFT, are powerful tools for predicting these subtle energetic differences. researchgate.netchemrxiv.org

For this compound, the most significant equilibrium to consider is its acid dissociation. The acidity of both the carboxylic acid and the thiol groups can be influenced by deuteration of the aromatic ring. A study combining experimental NMR titration and ab initio computations on the acidity of deuterated benzoic acids and phenols provides direct insight. acs.org The findings indicate that deuteration at the ortho, meta, or para positions of benzoic acid consistently decreases its acidity (i.e., increases the pKa). acs.org This effect, though small (up to 0.031 in ΔpKa per deuterium atom), is definite. acs.org

The origin of this isotopic perturbation lies in the changes in zero-point vibrational energies (ZPVEs) between the protonated and deprotonated states. acs.org The vibrational frequencies of the C-D bonds are lower than those of C-H bonds. If the ZPVE difference between the acid and its conjugate base is smaller for the deuterated compound, the equilibrium will shift to favor the acid form. Ab initio calculations have been shown to support these experimental findings, although they may overestimate the magnitude of the effect. acs.org

Computational approaches to study the isotopic perturbation of equilibrium in 2-MBA-d4 would involve the following steps:

Geometry Optimization: The structures of 2-MBA-d4 and its conjugate bases (carboxylate and thiolate) are optimized using a suitable level of theory, such as DFT with an appropriate functional (e.g., M06-L) and basis set (e.g., def2-TZVP). researchgate.net

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to obtain the ZPVEs.

Calculation of Isotope Effect: The EIE on the acid dissociation constant (Ka) is then calculated from the differences in ZPVEs between the deuterated and non-deuterated species in their acidic and basic forms.

The table below presents hypothetical, yet theoretically grounded, data on the expected change in pKa for this compound based on the findings for deuterated benzoic acid.

| Functional Group | Expected Change in pKa (ΔpKa = pKa(D) - pKa(H)) | Theoretical Basis |

| Carboxylic Acid | Positive (slight decrease in acidity) | Based on experimental and computational data for deuterated benzoic acid showing that deuteration on the ring stabilizes the protonated form. acs.org |

| Thiol | Positive (slight decrease in acidity) | By analogy to the effect on the carboxylic acid and phenol (B47542) acidity, a similar stabilization of the thiol group is expected due to changes in vibrational modes. |

These computational predictions highlight the subtle but significant ways in which isotopic substitution can modulate the chemical properties of a molecule. For this compound, the deuteration of the aromatic ring is predicted to make it a slightly weaker acid than its hydrogenated counterpart.

Applications of 2 Mercaptobenzoic Acid D4 in Analytical and Chemical Research Methodologies

Role as an Internal Standard in Quantitative Analytical Assays

In quantitative analysis, particularly when dealing with trace amounts of an analyte in complex samples, an internal standard is crucial for accuracy and precision. 2-Mercaptobenzoic Acid-d4 is ideally suited for this role, especially in methods involving its non-deuterated analogue as a derivatizing agent.

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for obtaining highly accurate and traceable concentration measurements. The use of a stable, isotopically labeled internal standard that is chemically identical to the analyte is the cornerstone of this technique. In scenarios where 2-mercaptobenzoic acid is used to derivatize a target molecule for analysis, this compound serves as an ideal internal standard. nih.gov For example, in the analysis of acrylamide (B121943) in food products, 2-mercaptobenzoic acid is used to convert the analyte into a stable thioether, which is more amenable to detection by liquid chromatography-mass spectrometry (LC-MS). d-nb.inforesearchgate.net By adding a known quantity of this compound at the beginning of the sample preparation, any loss of the derivatizing agent during extraction, cleanup, or the derivatization reaction itself can be precisely accounted for. The mass spectrometer can distinguish between the derivative formed from the natural compound and the one formed from the deuterated standard, allowing for an accurate ratio-based quantification. bund.de

Complex matrices, such as food, soil, or biological fluids, contain numerous compounds that can interfere with the analysis and affect the instrument's response, a phenomenon known as the "matrix effect." Using a deuterated internal standard like this compound helps to compensate for these effects. researchgate.net Since the deuterated standard has virtually the same chemical and physical properties (e.g., polarity, solubility, and reactivity) as the non-deuterated derivatizing agent, it experiences the same interferences during sample processing and ionization in the mass spectrometer. d-nb.info By measuring the ratio of the analyte derivative to the deuterated standard derivative, the matrix effects are effectively canceled out, leading to reliable and robust quantification even in challenging samples like coffee or vegetable chips. d-nb.inforesearchgate.net

Table 1: Role of 2-Mercaptobenzoic Acid and its d4-Isotopologue in an IDMS Assay for Acrylamide

| Compound | CAS Number | Role in Assay |

| 2-Mercaptobenzoic Acid | 147-93-3 | Derivatizing Agent: Reacts with the analyte (e.g., acrylamide) to form a stable product with improved chromatographic and mass spectrometric properties. d-nb.inforesearchgate.net |

| This compound | 1246817-70-8 | Internal Standard: Added in a known amount to samples to correct for analyte/derivative loss and matrix effects during analysis. nih.govbund.de |

The development and validation of new analytical methods require rigorous testing to ensure they are accurate, precise, and reproducible. nih.gov Deuterated standards are essential in this process. When validating a method that uses 2-mercaptobenzoic acid as a reagent, this compound can be used to determine key validation parameters such as recovery, linearity, and limits of detection (LOD) and quantification (LOQ). researchgate.net By spiking samples with the deuterated standard at various concentrations, analysts can confirm that the method performs consistently across a range of conditions and sample types, thereby ensuring its reliability for routine use. nih.gov

Isotopic Tracer Studies in Mechanistic Investigations (Non-Biological)

Beyond quantitative analysis, the isotopic label on this compound makes it a powerful tool for investigating the step-by-step processes of chemical reactions and degradation pathways.

The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom with its heavier isotope can change the rate of a chemical reaction. nih.gov This occurs because the heavier isotope (deuterium) forms a stronger chemical bond than the lighter isotope (hydrogen). Consequently, more energy is required to break a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. berkeley.edu

By comparing the reaction rate of a process using 2-Mercaptobenzoic Acid (kH) with the rate using this compound (kD), researchers can determine the KIE (kH/kD).

A significant KIE (typically > 2) implies that the cleavage of a C-H bond on the aromatic ring is a part of the slowest, rate-determining step of the reaction mechanism. nih.gov

A KIE near 1 suggests that the C-H bond is not broken during the rate-determining step. berkeley.edu

Table 2: General Interpretation of Kinetic Isotope Effects (KIE) in Mechanistic Studies

| KIE Value (kH/kD) | Interpretation | Implication for Reaction Mechanism |

| ~ 1 | No primary isotope effect | C-H bond cleavage is not involved in the rate-determining step. |

| > 2 | Primary isotope effect | C-H bond cleavage is part of the rate-determining step. nih.gov |

| < 1 | Inverse isotope effect | A C-H bond becomes stiffer in the transition state, often seen in equilibrium processes preceding the rate-determining step. berkeley.edu |

Understanding how chemical compounds degrade under various conditions is crucial for environmental science and materials science. This compound can be used as an isotopic tracer to follow these degradation pathways. For instance, studies on the degradation of similar compounds, like 4-mercaptobenzoic acid on silver nanoparticles, have shown that the process can involve oxidation and the formation of disulfides, leading to the breakdown of protective layers. core.ac.uk

By using this compound in such an experiment, scientists can expose it to specific environmental stressors (e.g., UV light, oxidizing agents, or catalytic surfaces) and track the fate of the deuterium (B1214612) label. Using mass spectrometry, they can identify the structure of deuterated degradation products. This provides unambiguous evidence of the transformation pathway, confirming how the parent molecule breaks down and what new compounds are formed. This method was used to trace the biodegradation of 2,2′-dithiodibenzoic acid, where 2-mercaptobenzoic acid was identified as a degradation intermediate. nih.gov Using the deuterated form in similar studies would provide even clearer, more definitive evidence of the pathway.

Applications in Coordination Chemistry Research

2-Mercaptobenzoic acid is recognized as an excellent and versatile ligand capable of coordinating with a wide array of metal ions through its soft thiol and hard carboxylate functional groups. wikipedia.org The deuterated version, this compound, allows for more nuanced studies of the resulting metal complexes.

The synthesis of metal complexes using this compound as a ligand follows established protocols for its non-deuterated analogue, thiosalicylic acid. These methods typically involve the direct reaction of a metal salt with the ligand in a suitable solvent. researchgate.netnih.gov For example, zinc(II)-complexes have been synthesized by reacting ZnCl₂ with S-alkyl derivatives of thiosalicylic acid in water. researchgate.net Similarly, nickel-based complexes have been designed using a dual-ligand strategy involving thiosalicylic acid to create materials for energy storage applications. nih.gov

The synthesis of atomically precise gold nanoclusters, such as Au₂₅(SR)₁₈, has been achieved using isomers of mercaptobenzoic acid. acs.orgnih.gov A general procedure involves dissolving the mercaptobenzoic acid ligand in a solvent like methanol (B129727) with a base (e.g., tributylamine), followed by the addition of a gold salt (e.g., tetrachloroauric acid). A reducing agent, such as trimethylamine (B31210) borane, is then introduced to facilitate the formation of the clusters. nih.gov To synthesize the deuterated analogue, this compound would be substituted for the standard ligand in these reactions.

Table 5.3.1: General Synthesis Protocol for Mercaptobenzoic Acid (MBA) Capped Gold Nanoclusters

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1 | Dissolve MBA ligand in methanol and tributylamine. | Form a soluble gold thiolate/tributylamine complex. | nih.gov |

| 2 | Add tetrachloroauric acid trihydrate. | Introduce the metal precursor. | nih.gov |

| 3 | Add trimethylamine borane. | Induce slow reduction of gold to form clusters. | nih.gov |

Characterization of the resulting deuterated complexes relies on standard analytical techniques. Infrared (IR) spectroscopy would confirm the coordination by showing shifts in the vibrational frequencies of the C=O and S-H (or S-metal) groups, while also clearly showing the C-D vibrational modes unique to the deuterated ligand. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful; ¹H NMR would show the absence of signals from the aromatic ring, confirming the d4-labeling, while ¹³C NMR would verify the integrity of the carbon skeleton. researchgate.net

Ligand exchange reactions are fundamental to understanding the stability and reactivity of coordination complexes and functionalized nanoparticles. science.govunige.ch Deuterium labeling is a powerful strategy for studying these dynamics. By introducing this compound as either the initial or incoming ligand, its movement can be tracked spectroscopically with high precision.

Solution NMR spectroscopy is a key technique for monitoring these processes in real-time. acs.orgacs.org For instance, the exchange of a non-deuterated ligand with this compound on a metal nanocluster surface can be followed by monitoring the decrease in the ¹H NMR signal of the outgoing ligand and the appearance of a new, distinct pattern corresponding to the deuterated ligand in other spectral regions if applicable, or simply by observing the changes in the signals of the co-ligands. T₂ relaxation analysis in NMR can also provide quantitative data on the conformational mobility and dynamics of the ligands bound to a nanoparticle surface. acs.org

Studies on gold nanoclusters have shown that ligand exchange can occur via an associative mechanism, where an incoming thiol ligand binds to a solvent-exposed gold atom before another ligand is displaced. science.gov The use of this compound in such experiments would allow researchers to unambiguously distinguish the exchanging ligand from others in the system, providing clear evidence for the reaction pathways and kinetics.

Contributions to Materials Science Research

In materials science, the functionalization of surfaces is critical for creating materials with tailored properties for applications ranging from catalysis to biomedicine. cd-bioparticles.net

This compound is an ideal molecule for modifying the surfaces of metallic nanomaterials, particularly gold and silver nanoparticles. The thiol (-SH) group forms a strong covalent bond with the metal surface, creating a stable self-assembled monolayer (SAM). The carboxylic acid (-COOH) group can then be used to tune the surface properties, such as hydrophilicity and charge, or act as an anchor point for conjugating biomolecules like peptides. nih.govsigmaaldrich.cn

Surface-Enhanced Raman Spectroscopy (SERS) is an ultra-sensitive analytical technique that enhances the Raman signal of molecules adsorbed onto plasmonic nanostructures. mdpi.com this compound is particularly valuable in the development of SERS probes for biological and environmental analysis. While its non-deuterated isomers (like 4-mercaptobenzoic acid) are commonly used as SERS reporters, they have vibrational modes in the fingerprint region (500-1800 cm⁻¹) which can overlap with signals from endogenous biomolecules, complicating analysis. nih.govnih.gov

Deuteration provides a definitive solution to this problem. The vibrational stretching modes of carbon-deuterium (C-D) bonds appear in a region of the Raman spectrum between 1800 and 2800 cm⁻¹, which is known as the "cellular silent region" because it is free from background signals from native biological components like proteins and lipids. acs.org By using this compound as the Raman reporter on a SERS substrate (e.g., gold or silver nanoparticles), a probe is created that offers a clean, background-free signal. acs.org This enables highly specific and sensitive detection of the probe, making it ideal for applications like multiplexed cellular imaging and trace analyte detection. mdpi.comacs.org

Table 5.4.2: Spectroscopic Advantage of Deuteration in SERS

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| C-H Stretch (Aromatic) | ~3000 - 3100 | Can overlap with other biological molecules. | General Spectroscopic Data |

| Fingerprint Region | 500 - 1800 | Contains numerous signals from biomolecules, causing spectral interference. | nih.govnih.gov |

| C-D Stretch | 1800 - 2800 | Lies within the "cellular silent region," providing a background-free signal. | acs.org |

Investigation of Self-Assembled Monolayers (SAMs)

The study of self-assembled monolayers (SAMs) benefits significantly from isotopic labeling, and this compound, with its deuterium-labeled aromatic ring, is a valuable tool in this field. While research often focuses on the unlabeled analogue, 2-mercaptobenzoic acid (also known as thiosalicylic acid), the principles and findings are directly applicable to understanding the utility of the deuterated version. mdpi.comacs.orgnsf.govnih.govacs.org The primary advantage of using this compound is the ability to distinguish and trace the molecule within a complex assembly using various spectroscopic and analytical techniques.

The deuterium atoms on the benzene (B151609) ring act as labels that can be easily identified. In vibrational spectroscopies like Reflection-Absorption Infrared Spectroscopy (RAIRS) and Surface-Enhanced Raman Spectroscopy (SERS), the carbon-deuterium (C-D) stretching and bending modes appear at different frequencies than carbon-hydrogen (C-H) modes. mdpi.comrsc.org This isotopic shift allows researchers to unambiguously assign signals corresponding to the aromatic ring of the monolayer, even in the presence of other hydrogen-containing species, and to study the orientation and packing of the molecules on the substrate. mdpi.comrsc.org

Similarly, in techniques like neutron reflectometry, the difference in neutron scattering length between deuterium and hydrogen provides a powerful contrast mechanism. nsf.gov By using this compound, researchers can precisely determine the thickness, density, and location of the monolayer at interfaces, such as on a gold surface submerged in an aqueous environment. nsf.gov

Studies on the non-deuterated 2-mercaptobenzoic acid have provided foundational knowledge about its SAM-forming properties on various substrates, particularly gold (Au) and silver (Ag). These SAMs are formed by the chemisorption of the thiol group onto the metal surface. conicet.gov.arcore.ac.uk The orientation and packing of the molecules are influenced by factors such as the solvent, substrate crystallography, and pH, which affects the protonation state of the terminal carboxylic acid group. core.ac.ukuco.es Using this compound allows for a more detailed investigation of these phenomena by providing a clear spectroscopic window into the behavior of the aromatic ring under different conditions.

Table 1: Research Findings on Mercaptobenzoic Acid SAMs

| Technique | Substrate | Key Findings | Reference |

|---|---|---|---|

| XPS, STM, DFT | Au(111) | Molecules adsorb via a thiolate bond, forming a (√3×4) lattice with a surface coverage of 0.25. Aromatic ring interactions play a strong role in stabilizing the structure. | conicet.gov.ar |

| XPS, HRTEM, DFT, Electrochemistry | Ag(111) | Molecules adsorb intact via a thiolate bond. A well-defined desorption peak is observed electrochemically, confirming monolayer formation. | core.ac.uk |

| Cyclic Voltammetry, EIS | Gold | Used as a component in a genosensor, where the mercaptobenzoic acid monolayer anchors magnetite nanoparticles for DNA probe immobilization. | nih.gov |

| RAIRS, Contact Angle, Ellipsometry | Gold | Demonstrated the utility of deuterated alkyl chains in assigning vibrational bands and understanding monolayer structure. | acs.org |

| Neutron Reflectometry | Gold | Used deuterated thiols to quantify water infiltration into the SAM structure when immersed in water, revealing significant water absorption regardless of terminal group hydrophilicity. | nsf.gov |

Utility in Organic Synthesis Research

As a Trapping Agent in Desulfenylation Reactions

This compound serves as a specialized trapping agent in the study of desulfenylation reactions. lgcstandards.com Desulfenylation is a chemical transformation that involves the removal of a sulfenyl group (RS-) from a molecule. In mechanistic studies, it is often crucial to trap and identify the removed sulfur-containing fragment to elucidate the reaction pathway.

The utility of 2-mercaptobenzoic acid in this role has been demonstrated in reactions involving the cleavage of thioethers. For instance, in the desulfenylation of 3-indolyl sulfides, 2-mercaptobenzoic acid is used to trap the cleaved sulfenyl group. lgcstandards.comgoogle.com The reaction, often conducted in a strong acid like trifluoroacetic acid, facilitates the removal of a phenylthio group (-SPh) from an indole (B1671886) core. The thiol group of 2-mercaptobenzoic acid acts as a nucleophile, attacking and capturing the electrophilic sulfur species as it is cleaved, thereby forming a disulfide.

By using the deuterated analogue, this compound, researchers can readily track the fate of the trapping agent and the resulting disulfide adduct using mass spectrometry. The distinctive mass of the deuterium-labeled aromatic ring provides a clear signature for identifying the trapped species, confirming the proposed reaction mechanism and allowing for quantitative analysis of the reaction's efficiency.

Table 2: Application in Desulfenylation Research

| Reaction Type | Substrate Example | Role of this compound | Analytical Advantage | Reference |

|---|---|---|---|---|

| Acid-mediated Desulfenylation | 2-methyl-5-(methylthio)-3-(phenylthio)-1H-indole | Acts as a nucleophilic scavenger to trap the cleaved phenylsulfenyl group. | The d4-label allows for unambiguous identification and quantification of the resulting disulfide adduct by mass spectrometry, aiding mechanistic investigation. | lgcstandards.comgoogle.com |

As a Precursor for Deuterated Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a variety of deuterium-labeled heterocyclic compounds. google.comnih.gov The synthesis of deuterated molecules is of great interest in pharmaceutical research for studying metabolic pathways (deuterium kinetic isotope effect) and in analytical chemistry for use as internal standards. researchgate.net The general strategy involves using a deuterated starting material in an established synthetic route to produce the desired labeled product. google.com

The chemical structure of 2-mercaptobenzoic acid, containing both a thiol and a carboxylic acid on a benzene ring, makes it a versatile building block for sulfur- and nitrogen-containing heterocycles. wikipedia.orgmdpi.com For example, it is a key starting material for the synthesis of benzothiazine derivatives. Three-component reactions involving 2-mercaptobenzoic acid, an aldehyde, and an amine can yield 2,3-dihydro-4H-benzo[e] acs.orglgcstandards.comthiazin-4-ones. mdpi.com Similarly, condensation reactions with other reagents can produce related heterocyclic systems like benzisothiazolinones. wikipedia.org

By substituting the standard reagent with this compound, the resulting heterocyclic products will incorporate the deuterated aromatic ring. This provides a straightforward route to novel deuterated compounds that might otherwise be difficult to synthesize via post-synthesis hydrogen-deuterium exchange methods. google.comtn-sanso.co.jp

Table 3: Potential Deuterated Heterocyclic Products from this compound

| Heterocyclic Class | Synthesis Method Example | Resulting Deuterated Product | Reference |

|---|---|---|---|

| 2,3-Dihydro-4H-benzo[e] acs.orglgcstandards.comthiazin-4-ones | Three-component reaction with aldehydes and amines. | Substituted 2,3-dihydro-4H-benzo[e] acs.orglgcstandards.comthiazin-4-one-d4 | mdpi.com |

| 4H-benzo[e] acs.orglgcstandards.comthiazin-4-ones | Condensation with diaminoglyoxime (B1384161) and aryl aldehydes. | Substituted 4H-benzo[e] acs.orglgcstandards.comthiazin-4-one-d4 | mdpi.com |

| Benzisothiazolinones | Intramolecular cyclization/condensation reactions. | Benzisothiazolinone-d4 | wikipedia.org |

Future Research Directions and Methodological Advancements for Deuterated 2 Mercaptobenzoic Acid

Development of Novel and Efficient Deuteration Technologies

The synthesis of 2-Mercaptobenzoic Acid-d4 and other deuterated aromatic compounds relies on effective hydrogen isotope exchange (HIE) reactions. While established methods exist, future research will focus on developing more efficient, selective, and cost-effective deuteration technologies.

Current methodologies for deuterating aromatic compounds often involve H-D exchange reactions using heavy water (D₂O) under high temperature and pressure, sometimes with a transition metal catalyst. tn-sanso.co.jpgoogle.com Innovations in this area are moving towards milder reaction conditions and greater selectivity.

Key areas for future development include:

Advanced Catalysis: Research into novel transition-metal catalysts, such as those based on ruthenium or iridium, offers pathways to more efficient C-H activation and subsequent deuteration. nih.govresearchgate.net The development of catalysts that can selectively target specific positions on the aromatic ring of 2-mercaptobenzoic acid without affecting the thiol or carboxylic acid groups is a significant goal. For instance, ruthenium-catalyzed HIE reactions present a cost-effective alternative to more expensive iridium-based methods. nih.gov

Flow Chemistry and Microwave Technology: Continuous flow synthesis methods are being developed to improve production throughput and enhance reaction efficiency for deuterated aromatic compounds. tn-sanso.co.jp This approach, particularly when combined with microwave irradiation for rapid heating, can reduce reaction times and energy consumption compared to traditional batch processes. tn-sanso.co.jpmdpi.com

Metal-Free Deuteration: The use of metal-free catalysts, such as tris(pentafluorophenyl)borane, is an emerging area. tcichemicals.com These catalysts can promote regioselective deuteration of electron-rich aromatic compounds under mild conditions, offering a potentially cleaner and more sustainable synthetic route. tcichemicals.com

| Technology | Typical Conditions | Advantages | Future Research Focus |

|---|---|---|---|

| Conventional Batch H-D Exchange | High temperature/pressure, D₂O, metal catalyst tn-sanso.co.jpgoogle.com | Established methodology | Improving yield and reducing harshness of conditions |

| Advanced Transition-Metal Catalysis | Ru, Ir, or Rh catalysts, D₂ or D₂O source nih.govacs.org | High efficiency, potential for high regioselectivity acs.org | Developing cheaper, more robust catalysts; fine-tuning selectivity for complex molecules like 2-mercaptobenzoic acid |

| Flow Synthesis with Microwaves | Continuous flow reactor, microwave heating tn-sanso.co.jp | Increased throughput, rapid heating, improved energy efficiency tn-sanso.co.jp | Scale-up of processes and adaptation for a wider range of aromatic substrates |

| Metal-Free Catalysis | e.g., B(C₆F₅)₃ catalyst, D₂O tcichemicals.com | Avoids heavy metal contamination, mild conditions tcichemicals.com | Expanding the scope of applicable substrates and improving catalyst turnover |

Integration with Emerging Hyphenated Analytical Techniques

This compound serves as an ideal internal standard for quantitative analysis using mass spectrometry (MS). acs.orgthalesnano.com The future in this domain lies in integrating its use with increasingly sophisticated hyphenated analytical techniques, which combine separation methods with detection technologies.

Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental for drug metabolism and pharmacokinetic (DMPK) studies. simsonpharma.comsymeres.com The known mass shift of this compound allows it to be easily distinguished from its non-deuterated counterpart, enabling precise quantification in complex biological matrices.

Future advancements will likely involve:

High-Resolution Mass Spectrometry (HRMS): Coupling deuterated standards with HRMS allows for enhanced specificity and sensitivity, minimizing background noise and improving the accuracy of metabolite identification and quantification.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): While HDX-MS is typically used to study protein conformation and dynamics by monitoring the exchange of backbone amide hydrogens with deuterium (B1214612) from a solvent, the principles can be applied more broadly. nih.govacs.orgspectroscopyonline.com The stable, covalently bonded deuterium atoms in this compound make it an excellent calibrant or internal standard in complex HDX experiments.

Isotope Ratio Mass Spectrometry (IRMS): Techniques like thermal desorption–gas chromatography–isotope ratio mass spectrometry (TD–GC–irMS) are used for compound-specific isotope analysis. researchgate.net this compound could be used to develop and validate new IRMS methods for tracking environmental contaminants or metabolic pathways.

| Hyphenated Technique | Role of this compound | Research Application Area | Future Direction |

|---|---|---|---|

| LC-MS/MS | Internal Standard | Pharmacokinetics, metabolomics, drug metabolism studies simsonpharma.comsymeres.com | Use in ultra-high performance liquid chromatography (UHPLC) systems for faster, higher-resolution separations |

| GC-MS | Internal Standard | Analysis of volatile derivatives, environmental analysis | Development of new derivatization methods to improve volatility and thermal stability for GC analysis |

| HDX-MS | Calibrant / Control | Protein structural biology, drug-protein binding studies nih.gov | Integration into automated HDX-MS platforms for high-throughput screening |

| TD-GC-IRMS | Reference Material | Environmental fate and transport studies, source tracking of pollutants researchgate.net | Establishing standardized methods for stable hydrogen isotope analysis of aromatic pollutants |

Expansion into Advanced Functional Materials and Nanotechnology Research

The thiol group of 2-mercaptobenzoic acid provides a strong anchor to gold and other noble metal surfaces, making it an excellent molecule for forming self-assembled monolayers (SAMs). rsc.orgwikipedia.org SAMs are highly ordered molecular layers that can precisely control the surface properties of materials. The use of this compound in this context opens new possibilities for creating advanced functional materials.

By creating mixed SAMs with both deuterated and non-deuterated 2-mercaptobenzoic acid on gold nanoparticles or surfaces, researchers can create isotopically defined patterns. sigmaaldrich.comacs.orgdiva-portal.org These patterns can be probed with techniques sensitive to isotopic differences, such as infrared reflection-absorption spectroscopy (IRRAS) and neutron scattering, to gain detailed insights into monolayer structure and dynamics. sigmaaldrich.comacs.org

Potential future research applications include:

Nanoparticle Functionalization: Gold nanoparticles functionalized with this compound can be used as probes in biological systems or as building blocks for larger nanostructures. rsc.orgacs.orgnih.gov The deuterium label can serve as a unique spectroscopic signature to track the nanoparticles' fate and interactions.

Biosensor Development: SAMs containing this compound could be incorporated into biosensor platforms. The vibrational frequency shift of the C-D bond compared to the C-H bond could be exploited to monitor binding events at the sensor surface with high sensitivity.

Tethered Bilayer Lipid Membranes (tBLMs): Deuterated thiol anchors are used to create tBLMs, which are robust models of cell membranes used in pharmaceutical screening and biophysical studies. acs.orgacs.org this compound could be developed as a novel anchor molecule for such systems.

Refinement of Computational Models for Isotopic Systems

Computational chemistry provides powerful tools for predicting and understanding the behavior of isotopic systems. nih.gov A primary application is the calculation of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. wikipedia.org

Future research will focus on refining computational models to more accurately predict the properties and reactivity of deuterated molecules like this compound. This involves developing more sophisticated theoretical frameworks and algorithms.

Key areas for methodological advancement are:

Quantum Mechanical/Molecular Mechanical (QM/MM) Models: These hybrid models treat the reacting part of a system with high-level quantum mechanics while the surrounding environment (like a solvent or enzyme active site) is treated with more efficient molecular mechanics. nih.gov Refining QM/MM potentials will lead to more accurate predictions of KIEs in complex, real-world systems. nih.gov

Path Integral Simulations: These methods incorporate nuclear quantum effects, such as zero-point energy and quantum tunneling, which are crucial for accurately describing reactions involving hydrogen isotopes. nih.gov Continued development of path integral-based methods, such as the PI-FEP/UM approach, will improve the accuracy of KIE computations. nih.gov

Specialized Software Development: The creation of user-friendly software tools specifically designed for simulating isotopic systems is an ongoing effort. mbl.eduresearchgate.netinprocessgroup.com Programs like NESIS (Non-Equilibrium, Stable-Isotope Simulator) and IsoplotR are examples of tools that help researchers model and interpret isotopic data. mbl.eduucl.ac.uk Future software will likely incorporate more advanced algorithms and machine learning approaches to handle larger and more complex molecular systems.

| Computational Model/Method | Principle | Application to this compound | Area for Refinement |

|---|---|---|---|

| Transition State Theory (TST) | Calculates reaction rates based on the properties of the transition state | Predicting semi-classical KIEs for reactions involving the aromatic ring, thiol, or carboxyl group | Incorporation of quantum tunneling corrections for higher accuracy acs.org |

| QM/MM Methods | Combines quantum mechanics for the reactive center with molecular mechanics for the environment nih.gov | Simulating reactions in solution or within an enzyme active site to predict KIEs in a biological context | Improving the interface and force field parameters between the QM and MM regions |

| Path Integral Simulations | Includes nuclear quantum effects like zero-point energy and tunneling nih.gov | Accurately calculating KIEs where quantum tunneling is significant, such as proton transfer reactions | Developing more efficient algorithms to reduce the high computational cost aip.org |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules | Determining vibrational frequencies of C-H vs. C-D bonds to estimate the contribution of zero-point energy to the KIE wikipedia.org | Developing new functionals that better describe the potential energy surfaces of hydrogen transfer reactions |

Exploration of New Mechanistic Research Frontiers Using Isotopic Labeling

The use of deuterium labeling to probe reaction mechanisms is a cornerstone of physical organic chemistry. thalesnano.comprinceton.edu By synthesizing this compound with deuterium at specific positions on the aromatic ring, researchers can gain profound insights into a variety of chemical transformations. The primary tool for this is the kinetic isotope effect (KIE). symeres.comacs.org

A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step of a reaction. nih.govacs.org Conversely, the absence of a KIE (kH/kD ≈ 1) suggests that C-H bond breaking is not involved in the rate-limiting step. nih.govacs.org

Future mechanistic studies using this compound could explore:

Electrophilic Aromatic Substitution (EAS): By studying the rates of EAS reactions (e.g., nitration, halogenation) on deuterated vs. non-deuterated 2-mercaptobenzoic acid, the precise mechanism can be elucidated. acs.orgyoutube.com For many EAS reactions, C-H bond cleavage is not rate-limiting, but in some cases, particularly with iodination, a primary KIE can be observed, indicating that proton removal has become at least partially rate-determining. acs.org

Oxidative Reactions: In biochemical studies, P450 enzymes catalyze the oxidation of aromatic compounds. nih.gov A KIE is generally not observed for the hydroxylation of aromatic C-H bonds because the initial addition of oxygen is the rate-limiting step, not the subsequent C-H bond cleavage. nih.govnih.gov Using this compound could confirm this mechanism for this specific substrate in various biological systems.